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Compound of Interest

Compound Name: 4'-Chlorobutyrophenone

Cat. No.: B3024919

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Chlorobutyrophenone, a key
chemical intermediate. The document details its physicochemical properties, spectroscopic
data, a representative synthetic protocol, and its significant role in the synthesis of
pharmacologically active compounds.

Physicochemical Properties

4'-Chlorobutyrophenone is a crystalline solid at room temperature.[1] Its core
physicochemical characteristics are summarized in the table below, providing a foundational
dataset for its use in synthetic applications.
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Property Value Reference
CAS Number 4981-63-9 [1]
Molecular Formula C10H11CIO [1]
Molecular Weight 182.65 g/mol [1]
Appearance White to light beige crystalline 1]
powder or flakes
Melting Point 36-39 °C [1]
Boiling Point 253-254 °C [1]
Density 1.14 g/cm3 [1]
Flash Point 139.7 °C [2]

Vapor Pressure

0.00272 mmHg at 25°C

Spectroscopic Data

The structural identity of 4'-Chlorobutyrophenone is confirmed through various spectroscopic
techniques. Key spectral data are provided below for reference in analytical characterization.
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Spectroscopy Data Reference

See detailed peak
1H NMR assignments in the dedicated [2]
section below.

See detailed peak
13C NMR assignments in the dedicated [3114]

section below.

Molecular lon (M+): m/z 182.
Mass Spectrometry (MS) Key fragments: m/z 139 (base [5]
peak), 111, 141.

Characteristic absorption

bands for C=0 (carbonyl) and
Infrared (IR) Spectroscopy . [6]

C-ClI (chloro) functional groups

are expected.

'H NMR Spectral Data

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons
in the molecule.

Assignment Chemical Shift (ppm) Multiplicity
Aromatic Protons (ortho to
~7.90 d
C=0)
Aromatic Protons (meta to
~7.42 d
C=0)
-CH:- (adjacent to C=0) ~2.91 t
-CH2- (middle of propyl chain) ~1.76 sextet
-CHs (terminal) ~1.00 t

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
spectrometer frequency.
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3C NMR Spectral Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Assignment Chemical Shift (ppm)
C=0 (carbonyl) ~198.5

Aromatic C-CI ~139.0

Aromatic C (ipso, attached to C=0) ~135.5

Aromatic CH (ortho to C=0) ~129.5

Aromatic CH (meta to C=0) ~128.8

-CH:- (adjacent to C=0) ~38.0

-CH:z- (middle of propyl chain) ~18.0

-CHs (terminal) ~13.8

Note: These are approximate chemical shifts. Actual values may vary.

Synthesis of 4'-Chlorobutyrophenone

The primary method for synthesizing 4'-Chlorobutyrophenone is the Friedel-Crafts acylation
of chlorobenzene with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride.

[7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general laboratory procedure for the synthesis of 4'-
Chlorobutyrophenone.

Materials and Reagents:
e Chlorobenzene

e Butyryl chloride
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e Anhydrous Aluminum Chloride (AICI3)

¢ Dichloromethane (DCM), anhydrous

o Hydrochloric Acid (HCI), concentrated

e Saturated Sodium Bicarbonate (NaHCOs3) solution

 Brine (saturated NaCl solution)

¢ Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (NazSQOa)

Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap) is
set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or
argon).

e Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in
anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0-5 °C using
an ice bath.

» Addition of Reactants: Chlorobenzene (1.0 equivalent) is added to the stirred suspension.
Butyryl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a
period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for an additional 2-4 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

e Quenching: The reaction mixture is slowly and carefully poured into a beaker containing
crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
complex.

o Workup: The mixture is transferred to a separatory funnel. The organic layer is separated,
and the aqueous layer is extracted with dichloromethane. The combined organic layers are
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washed sequentially with water, saturated sodium bicarbonate solution, and brine.

e Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or
sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary
evaporator to yield the crude product.

« Purification: The crude 4'-Chlorobutyrophenone can be purified by recrystallization or
column chromatography.
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Experimental Workflow for the Synthesis of 4'-Chlorobutyrophenone

Setup Reaction Flask
(Inert Atmosphere)

i

Suspend AICI3 in DCM
(0-5 °C)

:

Add Chlorobenzene

i

Add Butyryl Chloride Dropwise
(0-5 °C)

.

React at Room Temperature
(2-4 hours)

i

Quench with Ice/HCI

i

Separatory Funnel Workup
(Wash with H20, NaHCO3, Brine)

i

Dry with MgSO4/Na2S04

i

Solvent Removal
(Rotary Evaporation)

.

Purification
(Recrystallization/Chromatography)

4'-Chlorobutyrophenone
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Synthetic Pathway to Haloperidol

Starting Materials

o Reaction Product
4-(4-Chlorophenyl)-4-hydroxypiperidine

B
Nucleophilic Substitution Haloperidol
|_—P

4-Chloro-4'-fluorobutyrophenone

Mechanism of Action of Butyrophenone Antipsychotics

Butyrophenone Antipsychotic Dopamine D2 Receptor
(e.g., Haloperidol) (in Mesolimbic Pathway)

Antagonism Target

Blockade of Dopamine Binding

i

Reduction of Dopaminergic
Neurotransmission

Alleviation of Positive
Symptoms of Schizophrenia

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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